2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDIZSLRGKWZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring. These compounds have been studied for their anticancer activities, and some derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins.
Mode of Action
The thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. In the case of some thiadiazole derivatives, they have been found to block the activity of Hsp90, leading to the degradation of several oncoproteins.
Biochemical Pathways
The inhibition of hsp90 by some thiadiazole derivatives can affect numerous biochemical pathways, given the protein’s role in controlling the folding of many proteins.
Pharmacokinetics
Thiadiazoles, due to their mesoionic nature, are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. This suggests that 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide may have good bioavailability.
Result of Action
The inhibition of hsp90 by some thiadiazole derivatives can lead to the degradation of several oncoproteins, which could potentially disrupt the growth and proliferation of cancer cells.
Biological Activity
2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. Its structure includes a thiadiazole ring, which is known for its ability to interact with various biological targets. This article aims to consolidate current research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C13H15BrN4O2S2
- Molecular Weight : 403.31 g/mol
- CAS Number : 2097889-25-1
The biological activity of this compound can be attributed to its interaction with specific biological targets:
Inhibition of Heat Shock Protein 90 (Hsp90) :
The thiadiazole moiety allows this compound to inhibit Hsp90, a chaperone protein involved in the stabilization and folding of numerous client proteins, including oncoproteins. This inhibition can lead to the degradation of these proteins, making it a potential candidate for cancer therapy .
Calcium Channel Interaction :
Research indicates that derivatives of benzenesulfonamide can interact with calcium channels, influencing cardiovascular functions. The interaction with calcium channels may contribute to changes in perfusion pressure and coronary resistance .
Anticancer Activity
Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds suggest potent activity in the micromolar range .
Cardiovascular Effects
The cardiovascular effects of sulfonamide derivatives have been documented through experimental models. In isolated rat heart studies, certain sulfonamide compounds decreased perfusion pressure and coronary resistance significantly compared to controls. This suggests a potential therapeutic role in managing conditions such as hypertension or heart failure .
Research Findings and Case Studies
| Study | Compound | Biological Activity | Methodology | Findings |
|---|---|---|---|---|
| Wu et al., 1999 | 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | Isolated rat heart model | Significant reduction in coronary resistance observed |
| Schwartz et al., 1995 | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase inhibition | In vitro assays | Potential use in severe heart failure patients |
| Figueroa-Valverde et al., 2010 | Various sulfonamide derivatives | Cardiovascular effects | Experimental design on perfusion pressure | Documented changes in perfusion pressure over time |
Pharmacokinetics
The pharmacokinetic profile of thiadiazole derivatives indicates their ability to cross cellular membranes effectively due to their mesoionic character. This property enhances their bioavailability and therapeutic potential .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs sharing sulfonamide or heterocyclic frameworks. Key comparisons include:
Structural Analog: 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide (827593-21-5)
This compound () shares a brominated sulfonamide core but differs in its heterocyclic system (1,2,4-triazole vs. 1,2,5-thiadiazole) and backbone (thiophene vs. benzene).
- The 1,2,4-triazole group may engage in hydrogen bonding distinct from the 1,2,5-thiadiazole’s nitrogen-rich profile, affecting solubility or target selectivity .
Data Table: Comparative Properties of Sulfonamide Derivatives
Research Findings and Implications
- Bioactivity Potential: The thiadiazole and triazole analogs () suggest that nitrogen-rich heterocycles paired with sulfonamides may target kinases or GPCRs, though specific data for the target compound are lacking.
- Metabolic Stability : The thiadiazole group in the target compound could confer resistance to oxidative metabolism compared to triazole-containing analogs, as seen in related studies .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis requires controlled copolymerization techniques to integrate the thiadiazole and piperidine moieties. Critical steps include optimizing reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of monomers to avoid cross-linking. Purification via column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) is recommended to isolate the product. Analogous protocols for sulfonamide-containing polymers, such as P(CMDA-DMDAAC)s, provide a template for achieving high yields (>75%) . The canonical SMILES notation (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) aids in validating structural integrity during synthesis .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include data collection at 98 K to minimize thermal motion artifacts, refinement with SHELXL-97 (R-factor < 0.05), and validation of bond lengths (e.g., C–S = 1.74–1.78 Å) and angles (e.g., S–N–C = 115–120°). Co-crystallization with sulfathiazole analogs, as demonstrated in Acta Crystallographica studies, enhances crystal packing stability . Supplementary data repositories (e.g., IUCr) provide reference CIF files for comparative analysis .
Advanced Research Questions
Q. How can conformational discrepancies between computational models and experimental data be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or torsional flexibility. Combine density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) with Hirshfeld surface analysis to map non-covalent interactions (e.g., π-π stacking, hydrogen bonds). For example, in analogous benzothiazole systems, DFT-derived torsion angles (e.g., 15–25°) align with SC-XRD data after accounting for van der Waals corrections . Use software like CrystalExplorer to visualize intermolecular contacts and refine force field parameters .
Q. What strategies are effective in analyzing the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities. Focus on the thiadiazole ring’s electrophilic sulfur and the sulfonamide group’s hydrogen-bonding potential. For validation, compare docking scores (e.g., ΔG = −8.5 to −9.2 kcal/mol) with experimental IC50 values from enzyme inhibition assays. Co-crystallization with target proteins (e.g., kinases) resolves binding modes at 2.0–2.5 Å resolution .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- Methodological Answer : Use LC-MS (ESI+) and high-resolution NMR (600 MHz) to detect brominated byproducts (e.g., debromination at >5% yield). For example, monitor m/z peaks at 420–425 Da (M+H+) for the parent compound and 340–345 Da for degradation products. Gradient elution (acetonitrile/water + 0.1% TFA) on a C18 column resolves impurities. Process optimization, such as reducing APS initiator concentrations (<1 mol%), minimizes side reactions in free-radical copolymerization .
Data Analysis and Validation
Q. What statistical methods are recommended for resolving contradictions in crystallographic data?
- Methodological Answer : Apply the Hamilton R-factor ratio test to assess model validity. For example, if two models yield R-factors of 0.044 and 0.052, compute the ratio (R1/R2 = 0.85) and compare it to critical values (α = 0.05). Use PLATON’s ADDSYM tool to check for missed symmetry elements in low-symmetry space groups (e.g., P21/c vs. P1) . Cross-validate with powder XRD to confirm phase purity (>98%).
Q. How does the electron-withdrawing bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom activates the benzene ring for Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, DMF/H2O). Kinetic studies show a 2.5-fold rate increase compared to non-brominated analogs. Monitor reaction progress via 1H NMR (disappearance of δ 7.8–8.0 ppm aromatic protons). For regioselectivity, computational NBO analysis predicts charge density at the para position (Mulliken charge = −0.12 e) .
Comparative Studies
Q. How does this compound compare to structurally related sulfonamides in terms of thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under N2 (10°C/min) reveals decomposition onset at 220–230°C, comparable to N,N-diethylbenzene-sulfonamide derivatives. Differential scanning calorimetry (DSC) shows a glass transition (Tg) at 85°C, attributed to the flexible piperidine-thiadiazole linkage. In contrast, trifluoromethyl-substituted analogs exhibit higher Tg (110–120°C) due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
